Alanine, 3-((2-carboxyethyl)thio)-

Description

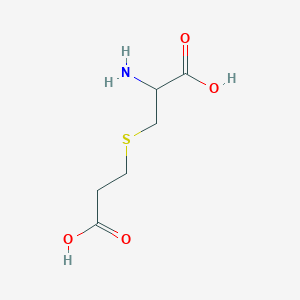

Alanine, 3-((2-carboxyethyl)thio)- (CAS: 608-10-6), also known as S-2-carboxyethyl-L-cysteine, is a sulfur-containing non-proteinogenic amino acid. Its molecular formula is C₆H₁₁NO₄S, with a molecular weight of 193.24 g/mol . The compound is a solid with a melting point of 218°C and is structurally characterized by a thioether linkage between the alanine backbone and a 2-carboxyethyl group.

Properties

IUPAC Name |

2-amino-3-(2-carboxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c7-4(6(10)11)3-12-2-1-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPINGSGHKXIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25635-80-7 | |

| Record name | NSC45843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

One-Pot Synthesis: One common method involves the reaction of L-cysteine with 2-bromoacetic acid under basic conditions. The reaction typically proceeds in an aqueous medium with sodium hydroxide as the base, resulting in the formation of S-(2-Carboxyethyl)-L-cysteine.

Industrial Production Methods: Industrially, the synthesis of S-(2-Carboxyethyl)-L-cysteine can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(2-Carboxyethyl)-L-cysteine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to its corresponding thiol form using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Nucleophilic substitution reactions can occur at the carboxyethyl group, where nucleophiles such as amines or alcohols replace the carboxyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

Substitution: Amines, alcohols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Amine or alcohol derivatives.

Scientific Research Applications

Biochemical Applications

1.1. Protein Modification

Alanine, 3-((2-carboxyethyl)thio)- is utilized in the selective modification of cysteine residues in proteins. This modification is crucial for developing bioconjugates that can be used in therapeutic and diagnostic applications. Recent studies have demonstrated its effectiveness in forming stable adducts through chemo-selective reactions, highlighting its potential in protein engineering and drug delivery systems .

1.2. Detoxification Pathways

In mammalian systems, β-CEC has been identified as a significant adduct formed during the detoxification of acrylonitrile, a toxic compound. This process involves the conjugation of β-CEC with glutathione, leading to the formation of non-toxic tripeptides. Understanding this pathway can inform strategies for mitigating toxicity from environmental pollutants .

Pharmacological Studies

2.1. Cytotoxicity and Protective Effects

Research has shown that β-CEC exhibits protective effects against cellular stressors. In vitro studies indicate that it does not decrease cell viability at sub-millimolar concentrations while enhancing stress-responsive pathways involving transcription factors like ATF2/3/4 and Nrf2 . These findings suggest potential applications in developing cytoprotective agents or supplements.

2.2. Insecticidal Properties

The insecticidal potential of β-CEC has been recognized, indicating its utility in agricultural applications as a natural pesticide. Its mechanism involves disrupting metabolic processes in pests, which can lead to effective pest management strategies without relying on synthetic chemicals .

Analytical Chemistry Applications

3.1. Chemical Synthesis

Alanine, 3-((2-carboxyethyl)thio)- is involved in various chemical reactions that facilitate the synthesis of complex molecules. For instance, it has been employed in Michael addition reactions where it acts as a nucleophile, contributing to the formation of new carbon-sulfur bonds essential for synthesizing pharmaceuticals .

3.2. Analytical Techniques

The compound's unique properties allow it to be used as a standard in analytical techniques such as HPLC (High Performance Liquid Chromatography) and mass spectrometry for quantifying thiol-containing compounds in biological samples .

Data Table: Summary of Key Applications

Case Studies

5.1. Chemo-selective Modification of Cysteine Residues

A study highlighted the use of Alanine, 3-((2-carboxyethyl)thio)- for modifying cysteine residues in peptides and proteins through novel Michael acceptor strategies, leading to high specificity and reactivity compared to traditional methods like maleimide conjugation .

5.2. Protective Effects Against Oxidative Stress

Another investigation explored the cytoprotective effects of β-CEC on renal cells exposed to oxidative stressors, demonstrating its potential role as a therapeutic agent in protecting against cellular damage .

Mechanism of Action

Molecular Targets and Pathways:

- S-(2-Carboxyethyl)-L-cysteine exerts its effects primarily through its interaction with thiol groups in proteins. It can form disulfide bonds with cysteine residues, altering the protein’s structure and function. This interaction is crucial in redox signaling pathways and the regulation of enzymatic activity.

Comparison with Similar Compounds

3-(2-Thienyl)-L-alanine (CAS: 22951-96-8)

- Molecular Formula: C₇H₉NO₂S

- Molecular Weight : 171.21 g/mol

- Structure : Features a thiophene ring substituted at the β-carbon of alanine.

- Applications : Used in agrochemicals, pharmaceuticals, and dye synthesis due to its aromatic heterocyclic moiety .

- Safety: No explicit carcinogenicity data reported, but it is handled as a high-purity research chemical .

Key Differences :

- The thiophene group introduces aromaticity, enhancing π-π stacking interactions in drug design, unlike the aliphatic carboxyethyl group in the target compound.

- Lower molecular weight and absence of a free carboxylic acid in the side chain may improve membrane permeability compared to 3-((2-carboxyethyl)thio)-alanine.

3-[(2-Amino-2-carboxyethyl)thio]butanoic Acid

Key Differences :

- The extended four-carbon chain increases hydrophobicity, which may affect solubility and bioavailability compared to the shorter carboxyethyl analog.

- No tumorigenicity data are available, highlighting a gap in safety profiling relative to 3-((2-carboxyethyl)thio)-alanine .

3-(2-Naphthyl)-L-alanine Hydrochloride (CAS: 122745-12-4)

Key Differences :

- The naphthyl group contributes to steric hindrance, limiting conformational flexibility, whereas the carboxyethyl group in the target compound offers rotational freedom.

- Higher molecular weight and hydrochloride salt form improve crystallinity for synthetic applications .

Structural and Functional Analysis Table

Research and Application Insights

- Anticancer Potential: Derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid exhibit antioxidant and anticancer activity, suggesting that structural analogs of 3-((2-carboxyethyl)thio)-alanine could be explored for similar therapeutic roles .

- Biochemical Role : Natural occurrence in Acacia species implies a role in sulfur metabolism or detoxification pathways, paralleling functions of djenkolic acid and other cysteine derivatives .

Biological Activity

Alanine, 3-((2-carboxyethyl)thio)-, also known as S-(2-Carboxyethyl)-L-cysteine, is a modified amino acid that has garnered interest for its biological activity, particularly in the context of protein structure and function. This compound plays a significant role in various biochemical pathways and exhibits unique interactions with proteins due to its thiol group.

S-(2-Carboxyethyl)-L-cysteine primarily exerts its biological effects through interactions with thiol groups in proteins. It can form disulfide bonds with cysteine residues, which alters the protein's structure and function. This interaction is crucial in redox signaling pathways and the regulation of enzymatic activity, impacting cellular processes such as metabolism and cell signaling .

Biological Activity Overview

The biological activity of S-(2-Carboxyethyl)-L-cysteine can be summarized as follows:

- Protein Interaction : It modifies protein structure by forming covalent bonds with cysteine residues.

- Enzymatic Regulation : Alters the activity of enzymes involved in various metabolic pathways.

- Cellular Effects : Influences cellular signaling pathways and can affect cell growth and apoptosis.

Case Studies and Experimental Data

- Inhibition of Enzymatic Activity : A study demonstrated that S-(2-Carboxyethyl)-L-cysteine inhibits the activity of aspartate aminotransferase in pig liver cells, showcasing its potential as a metabolic disruptor .

- Impact on Protein Function : In vitro assays indicated that the incorporation of S-(2-Carboxyethyl)-L-cysteine into proteins affects their stability and function, suggesting applications in protein engineering .

- Antimicrobial Properties : Research has shown that compounds similar to S-(2-Carboxyethyl)-L-cysteine exhibit antimicrobial properties against various bacterial strains, indicating potential therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((2-carboxyethyl)thio)alanine?

- Methodological Answer : The compound can be synthesized via thiol-ene coupling between cysteine derivatives and acrylic acid. A typical approach involves reacting L-cysteine with 3-chloropropanoic acid under basic conditions (e.g., NaOH) to facilitate nucleophilic substitution. Purification is achieved using reversed-phase HPLC to isolate the target compound, ensuring >95% purity. Reaction progress can be monitored via thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. How is 3-((2-carboxyethyl)thio)alanine characterized for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : and NMR are used to confirm the thioether linkage (δ ~2.7–3.1 ppm for -S-CH-) and carboxylic acid protons (δ ~12.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks at m/z 193.22 (M+H) for CHNOS.

- HPLC : Purity is validated using a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) .

Q. What are the standard protocols for assessing compound stability during storage?

- Methodological Answer : Stability studies should be conducted under controlled conditions (2–8°C, inert atmosphere) to prevent oxidation of the thioether group. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis can identify decomposition products like sulfoxides or free thiols .

Advanced Research Questions

Q. How can synthetic yields be optimized when steric hindrance affects coupling efficiency?

- Methodological Answer :

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalysis : Introduce EDCI/HOBt as coupling agents to activate carboxylic acid groups.

- DOE Optimization : Apply fractional factorial design to test variables (temperature, pH, molar ratios). For example, a 2 design can identify critical factors impacting yield .

Q. How to resolve contradictions in toxicological data (e.g., tumorigenic vs. non-tumorigenic effects)?

- Methodological Answer :

- Dose-Response Analysis : Replicate studies using the reported TDLo (520 mg/kg/52 weeks in rats) while incorporating negative controls.

- Mechanistic Studies : Evaluate oxidative stress markers (e.g., glutathione depletion) and DNA adduct formation to clarify carcinogenic potential.

- Species-Specific Models : Compare results across in vitro (human cell lines) and in vivo (rodent) systems to assess translational relevance .

Q. What experimental designs are suitable for evaluating antioxidant and anticancer activity?

- Methodological Answer :

- Antioxidant Assays :

- DPPH Radical Scavenging : Measure IC values at 517 nm.

- ROS Inhibition : Use fluorescent probes (e.g., DCFH-DA) in cell-based models.

- Anticancer Assays :

- MTT Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC calculations.

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.

- Include positive controls (e.g., ascorbic acid for antioxidants, cisplatin for cytotoxicity) .

Q. How to address solubility limitations in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.